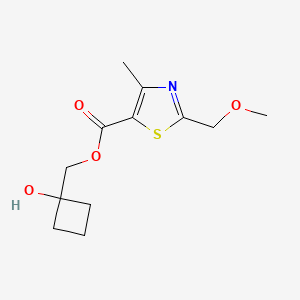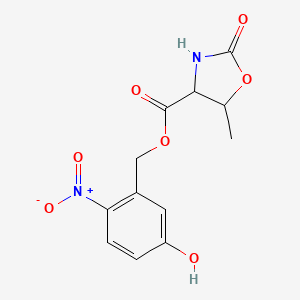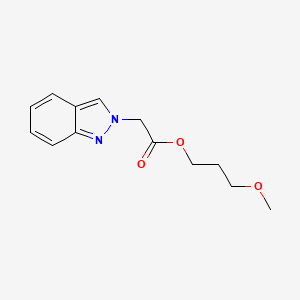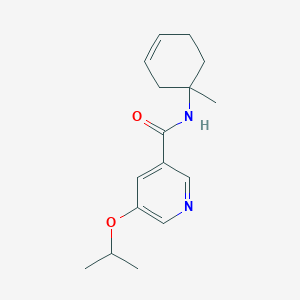![molecular formula C19H28N2O2 B6975993 4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide](/img/structure/B6975993.png)
4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide: is a complex organic compound characterized by its intricate molecular structure. This compound features a methoxy group, a cyclopropyl ring with a phenyl substituent, and an azepane ring, which is a seven-membered nitrogen-containing heterocycle. The presence of these functional groups and structural elements makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide typically involves multiple steps, starting with the construction of the cyclopropyl ring and subsequent functionalization One common approach is to begin with a suitable cyclopropylamine derivative, which undergoes alkylation to introduce the phenyl group
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: : The azepane ring can be reduced to form a piperidine derivative.
Substitution: : The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Electrophilic reagents such as nitric acid (HNO₃) or bromine (Br₂) are typically employed.
Major Products Formed
Oxidation: : Formation of 4-hydroxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide.
Reduction: : Formation of 4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]piperidine-1-carboxamide.
Substitution: : Formation of nitro or halogenated derivatives of the phenyl group.
科学的研究の応用
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: : It may find use in the development of new materials or chemical processes.
作用機序
The mechanism by which 4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
This compound can be compared to other similar compounds, such as:
4-methoxy-N-[[(1R,2S)-1-ethyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide
4-methoxy-N-[[(1R,2S)-1-methyl-2-(4-methylphenyl)cyclopropyl]methyl]azepane-1-carboxamide
4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]piperidine-1-carboxamide
These compounds share structural similarities but differ in the substituents on the cyclopropyl ring or the heterocyclic ring, leading to variations in their chemical properties and biological activities.
特性
IUPAC Name |
4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(13-17(19)15-7-4-3-5-8-15)14-20-18(22)21-11-6-9-16(23-2)10-12-21/h3-5,7-8,16-17H,6,9-14H2,1-2H3,(H,20,22)/t16?,17-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNXGBCWCKTXQO-SJQFFEKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)CNC(=O)N3CCCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H]1C2=CC=CC=C2)CNC(=O)N3CCCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Benzyl(methyl)amino]ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6975926.png)

![tert-butyl N-[(3S,4S)-1-(3-amino-3-oxopropanoyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B6975934.png)

![tert-butyl N-[(3S,4S)-1-(2-cyanoacetyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B6975955.png)
![tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate](/img/structure/B6975963.png)
![tert-butyl (2R)-2-[[4-(hydroxymethyl)thian-4-yl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6975970.png)

![Methyl 2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]pent-4-ynoate](/img/structure/B6975977.png)
![tert-butyl N-[2-[[[2-[acetyl(methyl)amino]acetyl]amino]methyl]-2-adamantyl]carbamate](/img/structure/B6975979.png)

![1-[(4,4-Dimethylcyclohexyl)methyl]-3-(4-sulfamoylbutyl)urea](/img/structure/B6976008.png)
![3-Methoxypropyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6976013.png)
![[1-(Cyanomethyl)cyclopropyl]methyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6976015.png)
